molecular formula C23H21F2N4NaO4 B1667325 LU1PQR90RM CAS No. 129829-03-4

LU1PQR90RM

Cat. No.: B1667325
CAS No.: 129829-03-4
M. Wt: 456.4 g/mol
InChI Key: NTDIRNUKAZNMSW-IYVGUKHKSA-M
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Description

LU1PQR90RM is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl groups, hydroxyl groups, and a methyltetrazolyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LU1PQR90RM involves multiple steps, including the formation of key intermediates and the introduction of functional groups. The synthetic route typically begins with the preparation of the fluorophenyl derivatives, followed by the introduction of the hydroxyl groups and the methyltetrazolyl moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

LU1PQR90RM undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the double bonds or the tetrazole ring.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds can lead to saturated derivatives. Substitution reactions can introduce new functional groups into the fluorophenyl rings, resulting in a variety of modified compounds.

Scientific Research Applications

LU1PQR90RM has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of LU1PQR90RM involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups and hydroxyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methyltetrazolyl moiety may also contribute to the compound’s biological effects by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of fluorophenyl groups, hydroxyl groups, and a methyltetrazolyl moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

CAS No.

129829-03-4

Molecular Formula

C23H21F2N4NaO4

Molecular Weight

456.4 g/mol

IUPAC Name

(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

InChI

InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m1/s1

InChI Key

NTDIRNUKAZNMSW-IYVGUKHKSA-M

SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Appearance

Solid powder

129785-03-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMY-21950;  BMY 21950;  BMY21950.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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